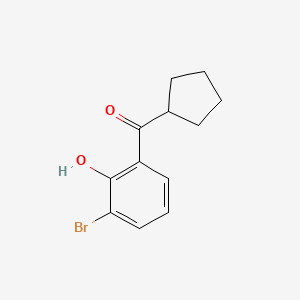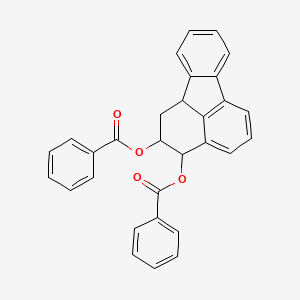
2,3-Fluoranthenediol, 1,2,3,10b-tetrahydro-, dibenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Fluoranthenediol, 1,2,3,10b-tetrahydro-, dibenzoate is a complex organic compound with the molecular formula C30H22O4 It is a derivative of fluoranthene, a polycyclic aromatic hydrocarbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Fluoranthenediol, 1,2,3,10b-tetrahydro-, dibenzoate typically involves multi-step organic reactionsThe final step involves esterification with benzoic acid to form the dibenzoate ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial in these processes to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Fluoranthenediol, 1,2,3,10b-tetrahydro-, dibenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it back to its parent hydrocarbon or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluoranthenequinone, while reduction could produce tetrahydrofluoranthene derivatives.
Aplicaciones Científicas De Investigación
2,3-Fluoranthenediol, 1,2,3,10b-tetrahydro-, dibenzoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying polycyclic aromatic hydrocarbons.
Biology: Its derivatives are studied for their potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Mecanismo De Acción
The mechanism by which 2,3-Fluoranthenediol, 1,2,3,10b-tetrahydro-, dibenzoate exerts its effects involves interactions with various molecular targets. Its aromatic structure allows it to intercalate with DNA, potentially inhibiting replication and transcription processes. Additionally, its hydroxyl and ester groups can participate in hydrogen bonding and other interactions with proteins and enzymes, affecting their function and activity .
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4-Tetrahydrofluoranthene: A similar compound with a hydrogenated fluoranthene core but lacking the benzoate groups.
Fluoranthenequinone: An oxidized derivative of fluoranthene with quinone groups.
Dibenzo[a,h]anthracene: Another polycyclic aromatic hydrocarbon with a similar structure but different functional groups.
Uniqueness
2,3-Fluoranthenediol, 1,2,3,10b-tetrahydro-, dibenzoate is unique due to the presence of both hydroxyl and benzoate groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
85955-76-6 |
|---|---|
Fórmula molecular |
C30H22O4 |
Peso molecular |
446.5 g/mol |
Nombre IUPAC |
(3-benzoyloxy-1,2,3,10b-tetrahydrofluoranthen-2-yl) benzoate |
InChI |
InChI=1S/C30H22O4/c31-29(19-10-3-1-4-11-19)33-26-18-25-22-15-8-7-14-21(22)23-16-9-17-24(27(23)25)28(26)34-30(32)20-12-5-2-6-13-20/h1-17,25-26,28H,18H2 |
Clave InChI |
KIAZRXPXLKZNPS-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(C2=CC=CC3=C2C1C4=CC=CC=C34)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


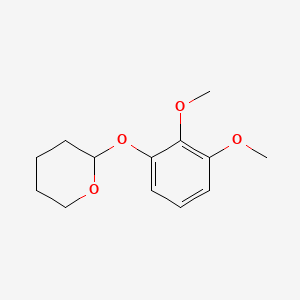
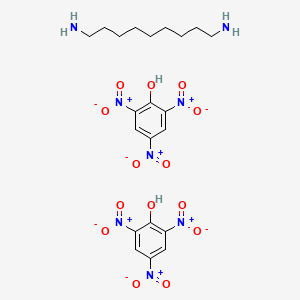
![3-[(9-Oxo-9H-thioxanthen-2-yl)oxy]propane-1-sulfonic acid](/img/structure/B14419741.png)
![6-[(2-Hydroxyethyl)(octyl)amino]hexanoic acid](/img/structure/B14419747.png)
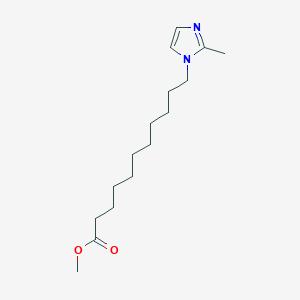
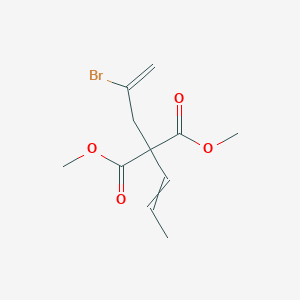

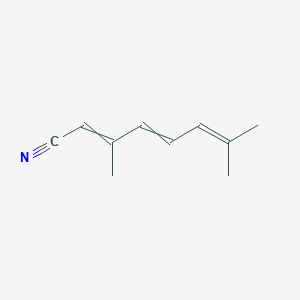
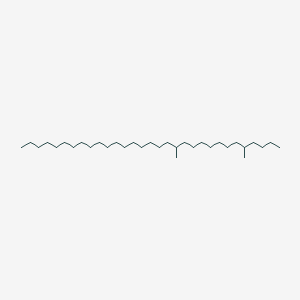
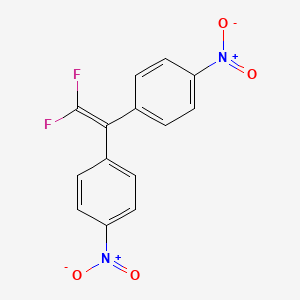
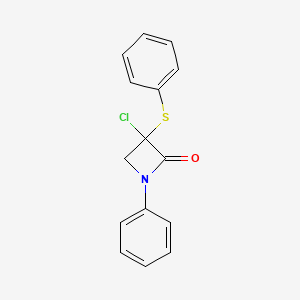
![5-Methyl-1,4-diphenyl-2,3,7-trioxabicyclo[2.2.1]hept-5-ene](/img/structure/B14419810.png)

